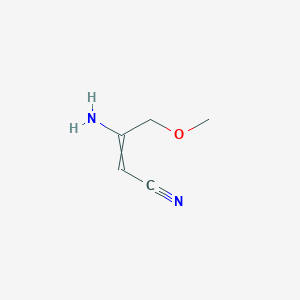
(4-fluorophenyl)(1H-imidazol-2-yl)methanol
Overview
Description
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 1461705-00-9 . It has a molecular weight of 192.19 and its IUPAC name is (4-fluorophenyl) (1H-imidazol-2-yl)methanol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H, (H,12,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“(4-fluorophenyl)(1H-imidazol-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 192.19 .
Scientific Research Applications
Fluorescent Properties and Spectroscopy
- Fluorescence and Photophysical Properties : Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, synthesized from a similar class of compounds, exhibited absorption in the ultraviolet region and emission in the blue region. These compounds demonstrated significant thermal stability and solvatochromism, suggesting potential applications in fluorescence spectroscopy and materials science (Padalkar et al., 2015).
- Synthesis and Applications in Spectroscopy : The compound's derivatives have been synthesized and studied for their spectral properties. These studies suggest potential uses in various spectroscopic applications due to their unique photophysical characteristics (Danko et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition in Acidic Medium : Imidazole-based molecules, including similar compounds, have been found effective in inhibiting the corrosion of carbon steel in an acidic medium. This indicates the potential application of such compounds in industrial corrosion prevention (Costa et al., 2021).
Antifungal Properties
- Antifungal Activity : Imidazole-containing chalcones have shown effectiveness against Aspergillus fumigatus. The novel compounds synthesized from similar chemical structures have potential applications in testing for antifungal properties against various pathogenic fungi (Takaki & Ashburn, 2022).
Polymer and Material Science
- Synthesis for Polymer Science : The synthesis of compounds like (4-fluorophenyl)(1H-imidazol-2-yl)methanol has implications in the development of biomimetic chelating ligands, suggesting applications in polymer science and materials engineering (Gaynor et al., 2023).
Safety And Hazards
properties
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKGWHVDWLNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
CAS RN |
1461705-00-9 | |
| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)


